molecular formula C15H34N2S2 B12749640 Ethanamine, 2,2'-((4-methyl-1-(3-methylbutyl)pentylidene)bis(thio))bis- CAS No. 91485-98-2

Ethanamine, 2,2'-((4-methyl-1-(3-methylbutyl)pentylidene)bis(thio))bis-

Cat. No.: B12749640
CAS No.: 91485-98-2
M. Wt: 306.6 g/mol
InChI Key: AJTKOGMYGFQLHA-UHFFFAOYSA-N
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Description

Ethanamine, 2,2’-((4-methyl-1-(3-methylbutyl)pentylidene)bis(thio))bis- is a complex organic compound with a unique structure that includes multiple functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethanamine, 2,2’-((4-methyl-1-(3-methylbutyl)pentylidene)bis(thio))bis- typically involves multiple steps, including the formation of intermediate compounds. The reaction conditions often require specific catalysts, solvents, and controlled temperatures to ensure the desired product is obtained with high purity and yield.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale chemical reactors and continuous flow processes. These methods are designed to optimize the efficiency and scalability of the synthesis, ensuring that the compound can be produced in sufficient quantities for commercial applications.

Chemical Reactions Analysis

Types of Reactions

Ethanamine, 2,2’-((4-methyl-1-(3-methylbutyl)pentylidene)bis(thio))bis- can undergo various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using reagents such as halogens or alkylating agents.

Common Reagents and Conditions

Common reagents used in these reactions include acids, bases, and various organic solvents. The reaction conditions, such as temperature, pressure, and pH, are carefully controlled to achieve the desired outcome.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may produce sulfoxides or sulfones, while reduction reactions may yield amines or alcohols.

Scientific Research Applications

Ethanamine, 2,2’-((4-methyl-1-(3-methylbutyl)pentylidene)bis(thio))bis- has a wide range of scientific research applications, including:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: The compound may be used in studies of enzyme activity and protein interactions, as well as in the development of new biochemical assays.

    Industry: Used in the production of specialty chemicals, polymers, and other industrial materials.

Mechanism of Action

The mechanism of action of Ethanamine, 2,2’-((4-methyl-1-(3-methylbutyl)pentylidene)bis(thio))bis- involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biochemical effects. The exact mechanism can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other ethanamine derivatives and compounds with similar functional groups, such as:

  • Ethanamine, N-ethyl-
  • Ethanamine, N-methyl-
  • 2-(2-Naphthyl)ethylamine

Uniqueness

Ethanamine, 2,2’-((4-methyl-1-(3-methylbutyl)pentylidene)bis(thio))bis- is unique due to its specific structure and the presence of multiple functional groups, which confer distinct chemical and biological properties. This uniqueness makes it valuable for specialized applications in research and industry.

Properties

CAS No.

91485-98-2

Molecular Formula

C15H34N2S2

Molecular Weight

306.6 g/mol

IUPAC Name

2-[5-(2-aminoethylsulfanyl)-2,8-dimethylnonan-5-yl]sulfanylethanamine

InChI

InChI=1S/C15H34N2S2/c1-13(2)5-7-15(18-11-9-16,19-12-10-17)8-6-14(3)4/h13-14H,5-12,16-17H2,1-4H3

InChI Key

AJTKOGMYGFQLHA-UHFFFAOYSA-N

Canonical SMILES

CC(C)CCC(CCC(C)C)(SCCN)SCCN

Origin of Product

United States

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